molecular formula C12H16N2O3S2 B7678268 N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide

N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide

Cat. No.: B7678268
M. Wt: 300.4 g/mol
InChI Key: CLYZNHBKNFCOJT-UHFFFAOYSA-N
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Description

N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and subsequent neuronal death. In

Mechanism of Action

N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP production. By inhibiting complex I, this compound leads to a decrease in ATP production and subsequent neuronal death. This compound is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ is concentrated in the mitochondria, where it inhibits complex I and leads to ATP depletion and neuronal death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models have been used to study the biochemical and physiological effects of Parkinson's disease. These models have shown that this compound leads to a decrease in dopamine levels in the striatum, as well as an increase in oxidative stress and inflammation. This compound has also been shown to induce motor deficits, including bradykinesia, rigidity, and tremors, which are characteristic of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide-induced Parkinson's disease models have several advantages for lab experiments. These models are relatively easy to induce and can be used to study the underlying mechanisms of Parkinson's disease and to test potential therapies. However, there are also some limitations to these models. This compound-induced Parkinson's disease models do not fully replicate the complex pathophysiology of Parkinson's disease, and there are differences in the response of different species to this compound.

Future Directions

There are several future directions for research on N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide. One area of research is the development of new this compound-induced Parkinson's disease models that more closely replicate the pathophysiology of Parkinson's disease. Another area of research is the development of new therapies for Parkinson's disease based on the underlying mechanisms of this compound-induced neuronal death. Finally, there is a need for further research on the biochemical and physiological effects of this compound-induced Parkinson's disease models to better understand the underlying mechanisms of Parkinson's disease.

Synthesis Methods

N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide can be synthesized through a multi-step process starting from 2-acetylthiophene. The first step involves the reaction of 2-acetylthiophene with methyl propargyl sulfide in the presence of a base to form 2-(prop-2-ynylthio)thiophene. This intermediate is then treated with chlorosulfonic acid to form 5-chloro-2-(prop-2-ynylthio)thiophene. The final step involves the reaction of 5-chloro-2-(prop-2-ynylthio)thiophene with acetamide in the presence of a base to form this compound.

Scientific Research Applications

N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide has been extensively studied for its potential use in scientific research, particularly in the field of Parkinson's disease. This compound is known to induce Parkinson's-like symptoms in humans and non-human primates by selectively destroying dopaminergic neurons in the substantia nigra. This has led to the development of this compound-induced Parkinson's disease models, which have been used to study the underlying mechanisms of Parkinson's disease and to test potential therapies.

Properties

IUPAC Name

N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-4-9-14(3)19(16,17)12-6-5-11(18-12)7-8-13-10(2)15/h1,5-6H,7-9H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYZNHBKNFCOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(S1)S(=O)(=O)N(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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